

(Z)-SU14813 IC50 values for VEGFR and PDGFR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B1684611

[Get Quote](#)

An In-depth Technical Guide on the Inhibitory Activity of **(Z)-SU14813** against VEGFR and PDGFR

This technical guide provides a comprehensive overview of the inhibitory potency of **(Z)-SU14813**, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, against Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Introduction

(Z)-SU14813 is a small molecule inhibitor that demonstrates broad-spectrum activity against several receptor tyrosine kinases, including VEGFR, PDGFR, KIT, and FLT3.^[1] The simultaneous inhibition of multiple signaling pathways is a promising strategy in cancer therapy to overcome the complexity of tumor growth and angiogenesis, which are often driven by multiple aberrant signaling cascades.^{[1][2]} This guide focuses on the specific inhibitory effects of **(Z)-SU14813** on VEGFR and PDGFR, key mediators of angiogenesis and tumor cell proliferation.

Data Presentation: IC50 Values of (Z)-SU14813

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The IC50 values for **(Z)-SU14813** have been determined through both biochemical and cellular assays, providing a thorough characterization of its inhibitory activity.

Biochemical and Cellular IC50 Values

The following table summarizes the IC50 values of **(Z)-SU14813** against various receptor tyrosine kinases.

Target Kinase	Assay Type	IC50 Value (nM)	Reference
VEGFR1	Biochemical	2	[3][4][5]
VEGFR2	Biochemical	50	[3][4][5]
PDGFRβ	Biochemical	4	[3][4][5]
KIT	Biochemical	15	[3][4][5]
VEGFR2	Cellular (Phosphorylation)	5.2	[3][6]
PDGFRβ	Cellular (Phosphorylation)	9.9	[6]
KIT	Cellular (Phosphorylation)	11.2	[6]

Note: Some sources report values in μM. These have been converted to nM for consistency (e.g., 0.002 μM = 2 nM).[7]

Experimental Protocols

The determination of IC50 values relies on robust and reproducible experimental methodologies. Below are detailed descriptions of the key assays used to evaluate the inhibitory activity of **(Z)-SU14813**.

Biochemical Kinase Assays

Biochemical assays are performed to measure the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Objective: To determine the concentration of **(Z)-SU14813** required to inhibit 50% of the enzymatic activity of purified VEGFR and PDGFR cytoplasmic domains.

Methodology:

- **Enzyme and Substrate Preparation:** Glutathione S-transferase (GST) fusion proteins containing the complete cytoplasmic domains of the target receptor tyrosine kinases (e.g., VEGFR-2, PDGFR- β) are expressed and purified. A generic substrate, such as a poly(Glu, Tyr) peptide, is used.
- **Reaction Mixture:** The kinase reaction is typically carried out in a 96-well plate. Each well contains the purified kinase, the substrate, ATP (often radiolabeled with ^{33}P), and varying concentrations of **(Z)-SU14813**.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for phosphorylation of the substrate.
- **Termination and Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radioisotope into the substrate.
- **Data Analysis:** The percentage of inhibition for each concentration of **(Z)-SU14813** is calculated relative to a control with no inhibitor. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Receptor Phosphorylation Assays

Cellular assays are crucial for assessing a compound's activity in a more physiologically relevant context.

Objective: To determine the concentration of **(Z)-SU14813** required to inhibit 50% of the ligand-induced autophosphorylation of VEGFR and PDGFR in intact cells.

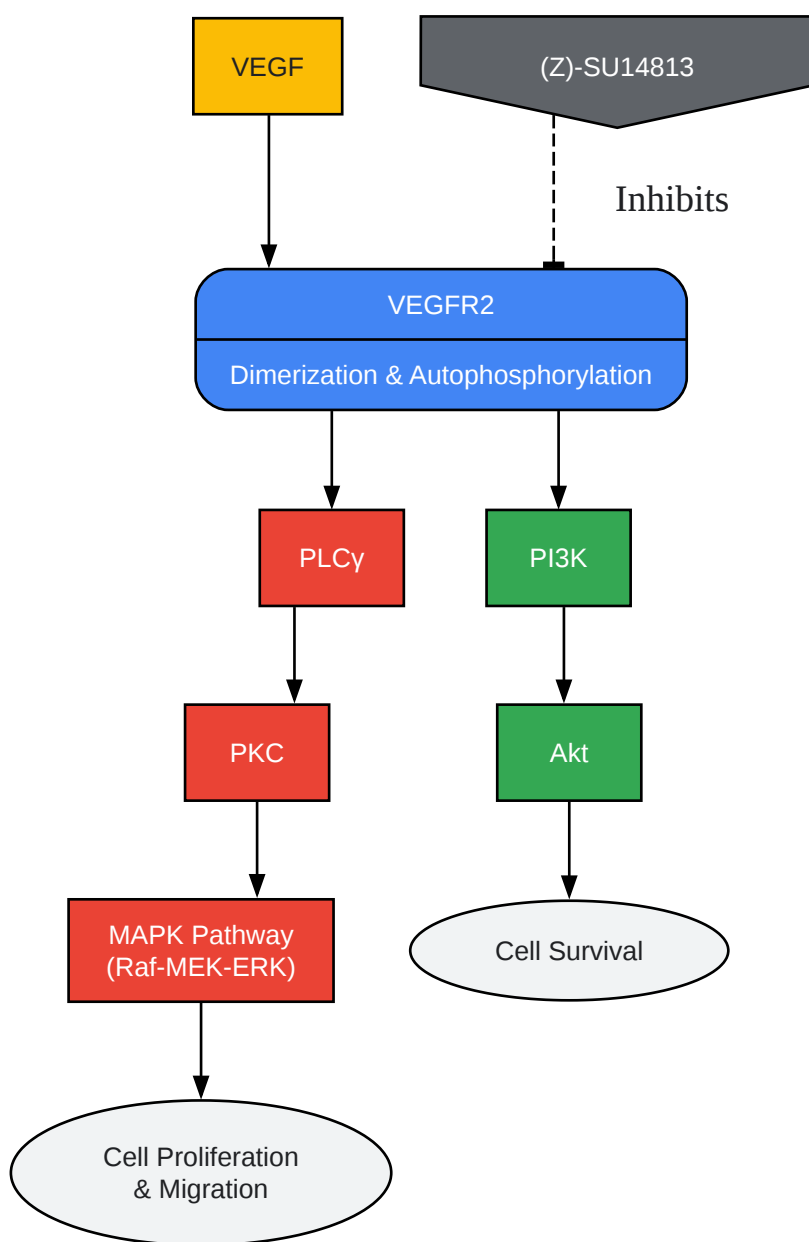
Methodology:

- **Cell Culture:** Cells engineered to overexpress the target receptor (e.g., NIH-3T3 cells transfected with VEGFR-2 or PDGFR- β) are cultured to sub-confluency.

- **Serum Starvation:** Prior to the experiment, cells are typically serum-starved to reduce basal receptor activation.
- **Inhibitor Treatment:** Cells are pre-incubated with various concentrations of **(Z)-SU14813** for a defined period.
- **Ligand Stimulation:** The respective ligand (e.g., VEGF for VEGFR-expressing cells, PDGF for PDGFR-expressing cells) is added to stimulate receptor autophosphorylation.
- **Cell Lysis and Protein Quantification:** After stimulation, cells are lysed, and the total protein concentration in the lysates is determined.
- **ELISA or Western Blotting:** The level of phosphorylated receptor is measured using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific for the phosphorylated form of the receptor or by Western blotting.
- **Data Analysis:** The percentage of inhibition of receptor phosphorylation is calculated for each concentration of **(Z)-SU14813**. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

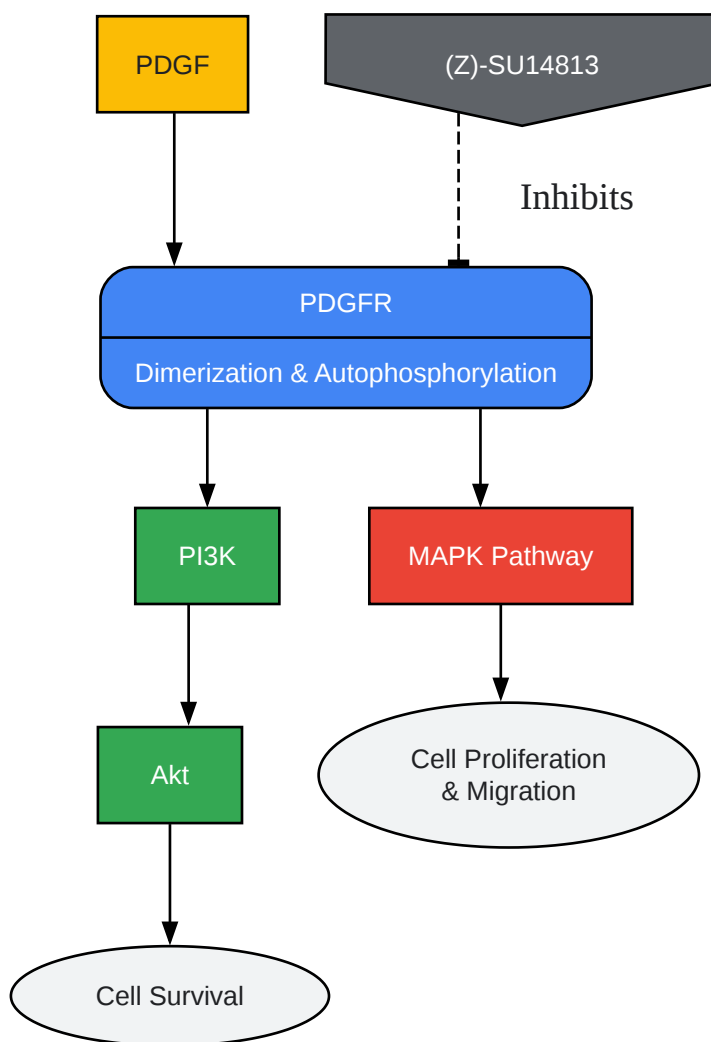
Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of VEGFR and PDGFR, as well as a generalized workflow for IC₅₀ determination.



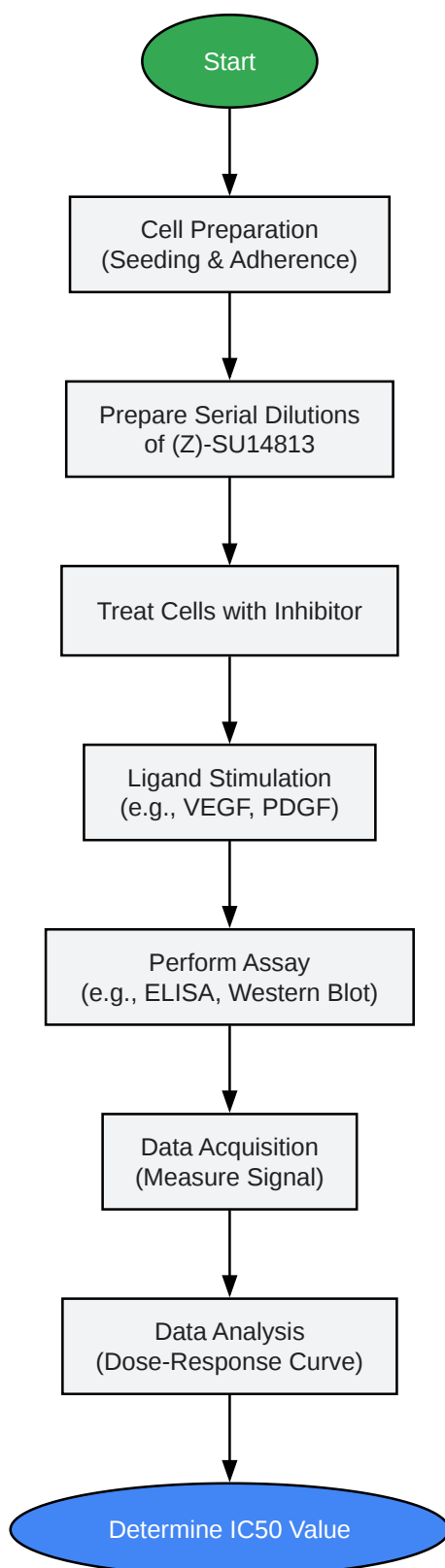
[Click to download full resolution via product page](#)

Caption: VEGFR2 Signaling Pathway Inhibition by **(Z)-SU14813**.



[Click to download full resolution via product page](#)

Caption: PDGFR Signaling Pathway Inhibition by **(Z)-SU14813**.



[Click to download full resolution via product page](#)

Caption: Generalized Experimental Workflow for IC50 Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity | Semantic Scholar [semanticscholar.org]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SU 14813 - Biochemicals - CAT N°: 31514 [bertin-bioreagent.com]
- To cite this document: BenchChem. [(Z)-SU14813 IC50 values for VEGFR and PDGFR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684611#z-su14813-ic50-values-for-vegfr-and-pdgfr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com